molecular formula C12H22CaO14 B13822888 Calcium-D-galactonate

Calcium-D-galactonate

Cat. No.: B13822888
M. Wt: 430.37 g/mol
InChI Key: NEEHYRZPVYRGPP-VMWPPAERSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium-D-galactonate is an organic compound that is the calcium salt of D-galactonic acid. It is known for its solubility in water and has various applications in different fields. The compound has the chemical formula C₆H₁₄CaO₇ and a molecular weight of 238.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium-D-galactonate is typically synthesized by reacting D-galactose with calcium hydroxide. The process involves dissolving D-galactose in water and then adding calcium hydroxide to the solution. The reaction mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed with water, and dried to obtain the crystalline form of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium-D-galactonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium-D-galactonate has a wide range of applications in scientific research:

Mechanism of Action

Calcium-D-galactonate exerts its effects by interacting with specific molecular targets and pathways. The calcium ion plays a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The D-galactonate part of the molecule can be metabolized by enzymes, leading to the production of energy and other metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Calcium-D-gluconate
  • Calcium-D-glucarate
  • Calcium-D-lactate

Uniqueness

Calcium-D-galactonate is unique due to its specific interaction with enzymes involved in the metabolism of D-galactose. Unlike other calcium salts, it has distinct solubility and stability properties, making it suitable for specific applications in the food and pharmaceutical industries .

Properties

Molecular Formula

C12H22CaO14

Molecular Weight

430.37 g/mol

IUPAC Name

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m11./s1

InChI Key

NEEHYRZPVYRGPP-VMWPPAERSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.